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molecular formula C8H10O3 B1331153 2-(Hydroxymethyl)-4-methoxyphenol CAS No. 41951-76-2

2-(Hydroxymethyl)-4-methoxyphenol

Cat. No. B1331153
M. Wt: 154.16 g/mol
InChI Key: KCONKOTZXAFSAY-UHFFFAOYSA-N
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Patent
US04596828

Procedure details

To a suspension of sodium borohydride (2.50 g, 65.8 mmol) in ethanol (100 mL) at 5° C. was added a solution of 2-hydroxy-5-methoxybenzaldehyde (10.00 g, 65.8 mmol) in ethanol (35 mL) dropwise. Upon completion of the addition the reaction mixture was allowed to stir for ten minutes then quenched by the dropwise addition of 10% aqueous acetic acid (75 mL). The ethanol was removed by concentration in vacuo and the resulting mixture poured into water (250 mL) and extracted with ethylacetate (3×100 mL). The combined extracts were washed sequentially with saturated sodium bicarbonate (50 mL), and brine (3×100 mL). The organic extract was dried (Na2SO4) and concentrated to afford a crude product (8.75 g). Trituration with hexane:ether (3:2, 25 mL) afforded 2-hydroxy-5-methoxybenzyl alcohol (7.00 g, 70%) as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
hexane ether
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[OH:3][C:4]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:5]=1[CH:6]=[O:7].CCCCCC.CCOCC>C(O)C>[OH:3][C:4]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:5]=1[CH2:6][OH:7] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)OC
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
hexane ether
Quantity
25 mL
Type
reactant
Smiles
CCCCCC.CCOCC

Conditions

Stirring
Type
CUSTOM
Details
to stir for ten minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
then quenched by the dropwise addition of 10% aqueous acetic acid (75 mL)
CUSTOM
Type
CUSTOM
Details
The ethanol was removed by concentration in vacuo
ADDITION
Type
ADDITION
Details
the resulting mixture poured into water (250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate (3×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed sequentially with saturated sodium bicarbonate (50 mL), and brine (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a crude product (8.75 g)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(CO)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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